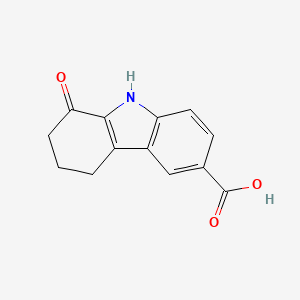

1-oxo-2,3,4,9-tetrahydro-1H-carbazole-6-carboxylic acid

Description

Properties

IUPAC Name |

8-oxo-5,6,7,9-tetrahydrocarbazole-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11NO3/c15-11-3-1-2-8-9-6-7(13(16)17)4-5-10(9)14-12(8)11/h4-6,14H,1-3H2,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RCOVHFCIIDAMJU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(C(=O)C1)NC3=C2C=C(C=C3)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90394026 | |

| Record name | 1-oxo-2,3,4,9-tetrahydro-1H-carbazole-6-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90394026 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

229.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

104904-59-8 | |

| Record name | 1-oxo-2,3,4,9-tetrahydro-1H-carbazole-6-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90394026 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Cyclization-Based Synthesis

A common synthetic approach to 1-oxo-2,3,4,9-tetrahydro-1H-carbazole-6-carboxylic acid starts from precursors such as 2-nitrobenzaldehyde and cyclohexanone. The process involves:

- Step 1: Formation of intermediate via condensation of 2-nitrobenzaldehyde with cyclohexanone.

- Step 2: Reduction of the nitro group to an amine.

- Step 3: Cyclization under acidic or basic conditions to form the tetrahydrocarbazole core.

- Step 4: Oxidation to introduce the ketone group at the 1-position.

- Step 5: Introduction or retention of the carboxylic acid group at the 6-position.

This multi-step process requires careful control of reaction conditions such as temperature, pH, and solvent choice to optimize yield and purity.

Oxidation and Functional Group Transformations

The ketone group at the 1-position can be introduced or modified by selective oxidation of the corresponding tetrahydrocarbazole derivatives. Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃) under acidic conditions. Reduction steps, if needed, use reagents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) to convert ketones to alcohols or vice versa.

Industrial Scale Synthesis

Industrial production optimizes the above synthetic steps by:

- Using catalysts to enhance reaction rates.

- Employing controlled temperature reactors.

- Utilizing solvents that maximize solubility and reaction efficiency.

- Implementing continuous flow systems for consistent product quality.

These optimizations aim to maximize yield, purity, and scalability while minimizing waste and cost.

Purification and Crystallization

The final compound can be isolated in different solid forms, which affect its stability and suitability for pharmaceutical applications:

| Form | Description | Solvent for Crystallization | Characteristics |

|---|---|---|---|

| Form A | Solvent-free, non-hygroscopic | Isopropanol, methanol, ethanol, water, ethyl acetate | Stable over time, suitable for pharmaceutical use |

| Form B | Non-hygroscopic | Acetone, methyl ethyl ketone (MEK) | Can be converted to Form A by slurrying in water |

| Amorphous | Lacks sharp X-ray diffraction peaks | Obtained by cryogrinding | Converts easily to Form A or B by solvent treatment |

Crystallization from appropriate solvents is critical to obtain the desired polymorphic form with optimal stability and purity. For example, Form A is preferred for pharmaceutical formulations due to its stability and non-hygroscopic nature.

Detailed Reaction Scheme and Process Highlights

| Step | Reaction Type | Reagents/Conditions | Notes |

|---|---|---|---|

| 1 | Condensation | 2-nitrobenzaldehyde + cyclohexanone, acidic/basic catalyst | Forms intermediate precursor |

| 2 | Reduction | Catalytic hydrogenation or chemical reduction (e.g., Sn/HCl) | Converts nitro to amine |

| 3 | Cyclization | Acidic or basic medium, heat | Forms tetrahydrocarbazole ring system |

| 4 | Oxidation | KMnO₄ or CrO₃ in acidic medium | Introduces ketone at 1-position |

| 5 | Purification | Crystallization from solvents like isopropanol or acetone | Yields crystalline product in desired polymorph |

Research Findings and Optimization

- The choice of solvent and temperature during crystallization significantly affects the polymorphic form and purity.

- Azeotropic distillation is used in some processes to remove water and drive reactions to completion.

- Avoidance of chromatographic purification in industrial processes is preferred for scalability; crystallization steps are optimized to achieve this.

- The compound’s reactivity and yield depend on the oxidant nature and reaction environment, requiring fine-tuning of conditions.

Summary Table of Preparation Methods

| Method | Starting Materials | Key Steps | Advantages | Limitations |

|---|---|---|---|---|

| Cyclization from 2-nitrobenzaldehyde and cyclohexanone | 2-nitrobenzaldehyde, cyclohexanone | Condensation, reduction, cyclization, oxidation | Well-established, versatile | Multi-step, requires careful control |

| Oxidation of tetrahydrocarbazole derivatives | Tetrahydrocarbazole precursors | Selective oxidation with KMnO₄ or CrO₃ | Direct introduction of ketone | Requires strong oxidants, possible side reactions |

| Industrial continuous flow synthesis | Optimized precursors and catalysts | Controlled temperature, solvent, catalyst | Scalable, high purity | Requires specialized equipment |

Chemical Reactions Analysis

Types of Reactions

1-oxo-2,3,4,9-tetrahydro-1H-carbazole-6-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The ketone group can be further oxidized to form carboxylic acids or other oxidized derivatives.

Reduction: The ketone group can be reduced to form alcohols.

Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, halogenation, and sulfonation.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

Reduction: Reagents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

Substitution: Reagents like nitric acid (HNO₃) for nitration, bromine (Br₂) for bromination, and sulfuric acid (H₂SO₄) for sulfonation.

Major Products

Oxidation: Formation of carboxylic acids or quinones.

Reduction: Formation of alcohols.

Substitution: Formation of nitro, bromo, or sulfonyl derivatives.

Scientific Research Applications

Chemistry

1-Oxo-2,3,4,9-tetrahydro-1H-carbazole-6-carboxylic acid serves as a versatile building block in organic synthesis. It is utilized in the development of more complex molecules including pharmaceuticals and agrochemicals. The compound's ability to undergo various chemical reactions—such as oxidation, reduction, and substitution—makes it valuable for synthetic chemists.

Biology

Research has indicated that this compound exhibits significant biological activities:

- Antimicrobial Properties : Studies have shown that derivatives of this compound possess antibacterial and antifungal activities, making it a candidate for developing new antimicrobial agents.

- Anticancer Activity : Preliminary investigations suggest that it may inhibit cancer cell proliferation through mechanisms involving oxidative stress modulation and targeting specific cellular pathways related to apoptosis.

Medicine

The therapeutic potential of this compound is under investigation for various diseases:

- Cancer Treatment : Research is ongoing to explore its efficacy in treating different types of cancer due to its ability to induce apoptosis in malignant cells.

- Infectious Diseases : The compound's antimicrobial properties are being studied for potential applications in treating infections.

Industry

In industrial applications, this compound is explored for its use in developing dyes and pigments due to its photophysical properties. Carbazole derivatives are known for their fluorescence and phosphorescence characteristics, which make them suitable for applications in organic light-emitting diodes (OLEDs) and other optoelectronic devices.

Case Studies

- Anticancer Mechanisms : A study published in a peer-reviewed journal explored the effects of this compound on human cancer cell lines. Results indicated that the compound inhibited cell growth through the activation of apoptotic pathways and modulation of oxidative stress within the cells.

- Antimicrobial Efficacy : Another study focused on the antimicrobial activity of various carbazole derivatives including this compound. The findings demonstrated significant inhibition against both Gram-positive and Gram-negative bacteria, suggesting potential for development into new antibiotic agents.

Mechanism of Action

The mechanism of action of 1-oxo-2,3,4,9-tetrahydro-1H-carbazole-6-carboxylic acid depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. For example, it may inhibit certain enzymes involved in disease pathways or bind to receptors to modulate cellular responses. The exact pathways and targets can vary depending on the specific biological context.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations at Position 9

(a) 9-(Cyclobutylmethyl) Derivative (39s)

- Structure : Cyclobutylmethyl group at position 7.

- Molecular Weight : 284.2 g/mol (C₁₈H₂₀N₂O₂).

- Synthesis : Achieved via coupling reactions with 4-bromophenylethylamine and subsequent purification .

- Activity : Exhibits inhibitory activity against protein arginine methyltransferases (PRMTs), a target in cancer therapy .

(b) 9-(Oxetan-3-ylmethyl) Derivative (39t)

- Structure : Oxetane ring at position 8.

- Molecular Weight : 286.1 g/mol (C₁₇H₁₈N₂O₃).

- Yield : 59.4% under optimized conditions .

(c) 9-Ethyl Derivative

- CAS : 354993-58-1.

- Molecular Weight: 257.28 g/mol (C₁₅H₁₅NO₃).

- Storage : Requires protection from light at 2–8°C .

Key Insight : Position 9 modifications influence steric bulk and electronic properties, impacting biological activity and solubility. Cyclic substituents (e.g., oxetane) may enhance metabolic stability compared to linear chains .

Ester Derivatives

(a) Ethyl Ester (CAS: 1967-75-5)

- Structure : Ethyl ester replaces carboxylic acid.

- Molecular Weight : 258.27 g/mol (C₁₄H₁₄N₂O₃).

- Purity : ≥98% .

- Application : Intermediate in synthetic routes for carbazole alkaloids .

(b) Pyrido[3,4-b]indole Analog

- CAS : 1751-78-5.

- Molecular Weight : 230.23 g/mol (C₁₂H₁₀N₂O₃).

- Role: Used in crystallographic studies to analyze non-planar carbazole conformations .

Key Insight : Esterification reduces polarity, enhancing membrane permeability but diminishing target binding in some cases (e.g., antiviral activity loss compared to the carboxylic acid form) .

Acetic Acid Derivatives

(a) OTHCA

- Structure : 2-(1-Oxo-2,3,4,9-tetrahydro-1H-carbazol-6-yloxy)acetic acid.

- Synthesis : Japp-Klingemann reaction followed by Fischer indole cyclization .

- Application : Fluorescent probe for bioimaging due to its hydroxy-carbazole moiety .

(b) MOTHCA

- Structure : Methoxy-substituted OTHCA analog.

- Activity : Enhanced fluorescence quantum yield compared to OTHCA .

Key Insight : Acetic acid side chains introduce additional hydrogen-bonding sites, improving interactions with biological targets .

Tert-Butyl Derivatives

3-tert-Butyl-2,3,4,9-tetrahydro-1H-carbazole-6-carboxylic Acid

- CAS : 685862-13-9.

- Molecular Weight: 273.34 g/mol (C₁₆H₁₉NO₂).

- Role : Explored in early-stage drug discovery for its enhanced lipophilicity .

Biological Activity

1-Oxo-2,3,4,9-tetrahydro-1H-carbazole-6-carboxylic acid is a heterocyclic compound belonging to the carbazole family. This compound is characterized by its unique structure that includes a ketone at the 1-position and a carboxylic acid at the 6-position. Carbazoles are known for their diverse biological activities, including antibacterial, antifungal, anticancer, and hypoglycemic effects. This article aims to provide a comprehensive overview of the biological activity of this compound based on recent research findings.

Chemical Structure and Properties

The molecular formula of this compound is with a molecular weight of approximately 257.29 g/mol. Its structure allows for various chemical reactions and biological interactions.

| Property | Value |

|---|---|

| Molecular Formula | C₁₅H₁₅NO₃ |

| Molecular Weight | 257.29 g/mol |

| CAS Number | 104904-59-8 |

| Solubility | Varies with solvent |

| Biological Activities | Anticancer, Antimicrobial |

The biological activity of this compound can be attributed to its structural features:

- Targeting Cellular Pathways : The compound interacts with various cellular pathways that regulate cell growth and apoptosis. It has been shown to inhibit specific enzymes involved in cancer cell proliferation.

- Oxidative Stress Modulation : The presence of the oxo group enhances its reactivity and ability to modulate oxidative stress within cells. This property is particularly relevant in cancer therapy where oxidative stress can induce apoptosis in malignant cells.

Anticancer Activity

Research has indicated that derivatives of carbazole compounds exhibit significant anticancer properties. For instance, studies have shown that related compounds can inhibit the growth of various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest.

In a study involving NCI-60 cancer cell lines, compounds structurally similar to this compound demonstrated significant cell growth inhibition, suggesting potential therapeutic applications in oncology .

Antimicrobial Properties

Carbazole derivatives have been reported to possess antimicrobial activities against a range of pathogens. The carboxylic acid group in this compound may enhance its interaction with microbial membranes or enzymes critical for microbial survival.

Hypoglycemic Effects

Some studies have suggested that carbazole derivatives may exhibit hypoglycemic effects by improving insulin sensitivity or enhancing glucose uptake in peripheral tissues. This could have implications for diabetes management.

Study on Anticancer Activity

A notable study assessed the efficacy of various carbazole derivatives against human cancer cell lines. The results showed that compounds with similar structural motifs to this compound exhibited IC50 values indicating potent anticancer activity across multiple cell lines .

Antimicrobial Testing

In another research effort, the antimicrobial activity of several carbazole derivatives was evaluated against Gram-positive and Gram-negative bacteria. The findings revealed that certain derivatives displayed significant inhibitory effects against bacterial growth, supporting the potential use of these compounds as antimicrobial agents .

Q & A

Q. What are the established synthetic routes for 1-oxo-2,3,4,9-tetrahydro-1H-carbazole-6-carboxylic acid, and how can purity be optimized during synthesis?

The compound is typically synthesized via the Japp-Klingemann reaction followed by Fischer indole cyclization. Key steps include refluxing intermediates in acetic and hydrochloric acid, followed by purification using column chromatography (e.g., silica gel with petroleum ether-ethyl acetate mixtures). Purity optimization (>98%) requires careful monitoring via TLC and recrystallization in ethanol or similar solvents .

Q. How is the structural identity of this compound confirmed in academic research?

Structural confirmation relies on spectroscopic methods (NMR, IR) and X-ray crystallography. For crystallographic analysis, SHELX programs (e.g., SHELXL for refinement) are widely used to resolve bond lengths, angles, and hydrogen-bonding networks. Non-planar carbazole units with dihedral angles (e.g., 1.69° between benzene and pyrrole rings) are characteristic .

Q. What safety precautions are recommended for handling this compound in laboratory settings?

While specific hazard data are limited, general precautions include using personal protective equipment (PPE), proper ventilation, and adherence to GHS guidelines. Safety data sheets (SDS) for related carbazole derivatives emphasize avoiding inhalation and skin contact .

Advanced Research Questions

Q. How do solvent polarity and substituents influence the photophysical properties of carbazole derivatives like this compound?

Studies on analogous fluorophores (e.g., OTHCA and MOTHCA) show solvent sensitivity in emission spectra due to hydrogen-bonding interactions. Methoxy or hydroxyl substituents enhance solvatochromism, which is quantified using Stokes shifts and quantum yield measurements in solvents of varying polarity .

Q. What crystallographic challenges arise during refinement of this compound, and how are they addressed?

Disorder in cyclohexene rings (e.g., split occupancy of C2A/C3A/C4A atoms) is resolved using SHELXL with damping factors to stabilize hydrogen atom positions. Hydrogen bonds (e.g., N9–H···O1) and π-π interactions are mapped to validate packing models .

Q. Can this compound serve as a pharmacophore in drug design, and what structural modifications enhance bioactivity?

Carbazole derivatives exhibit potential in medicinal chemistry due to their planar aromatic systems. Introducing methyl, acetyl, or methoxy groups at the 6-position improves interactions with biological targets (e.g., enzymes, DNA). Computational docking studies and SAR analysis guide rational modifications .

Q. What methodologies are employed to study hydrogen-bonding dynamics in carbazole-based crystals?

High-resolution X-ray diffraction (HR-XRD) combined with ORTEP-III visualization identifies intermolecular interactions (e.g., C–H···O and N–H···S bonds). Hirshfeld surface analysis quantifies interaction contributions, while thermal ellipsoid models assess molecular flexibility .

Methodological Considerations

Q. How are computational tools integrated with experimental data to predict the reactivity of this compound?

Density Functional Theory (DFT) calculations predict electrophilic/nucleophilic sites by mapping electrostatic potential surfaces. Experimental validation includes kinetic studies (e.g., reaction rates with electrophiles) and spectroscopic monitoring of intermediates .

Q. What analytical techniques are critical for detecting impurities in synthesized batches?

HPLC-MS and GC-MS are used for impurity profiling. For isomers or byproducts, chiral columns or ion-pair chromatography improve resolution. Reference standards (e.g., CAS: 354993-58-1) aid in peak identification .

Q. How is the compound’s stability assessed under varying storage conditions?

Accelerated stability studies (40°C/75% RH) over 6–12 months, combined with periodic HPLC analysis, track degradation. Photostability is tested under ICH Q1B guidelines using UV-Vis exposure .

Data Contradictions and Resolution

Q. Discrepancies in reported CAS numbers for similar carbazole derivatives: How are these resolved?

Cross-referencing synthetic protocols and spectral data (e.g., comparing NMR shifts for CAS 36729-27-8 vs. 354993-58-1) clarifies structural differences. Databases like PubChem and Reaxys validate compound identities .

Q. Conflicting biological activity reports for carbazole analogs: What factors contribute to variability?

Variability arises from assay conditions (e.g., cell line specificity, concentration ranges) and substituent effects. Meta-analyses of IC₅₀ values across studies, adjusted for methodological biases, reconcile discrepancies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.